molecular formula C21H20ClN3O B12277611 (2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide

Cat. No.: B12277611
M. Wt: 365.9 g/mol
InChI Key: OQGYGFPTNPMKAM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide is a synthetic organic compound with a complex structure It contains a chlorophenyl group, a pyrazolyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-chlorophenyl and 1-methyl-1H-pyrazol-4-yl intermediates. These intermediates are then coupled using a suitable linker, such as an ethyl group, under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with a similar structural motif but different functional groups.

    Sulfur compounds: Compounds containing sulfur, which may exhibit similar reactivity patterns.

    Methylammonium lead halide: A compound with a different core structure but similar synthetic and application contexts.

Uniqueness

(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]prop-2-enamide

InChI

InChI=1S/C21H20ClN3O/c1-25-15-19(14-24-25)17-8-6-16(7-9-17)12-13-23-21(26)11-10-18-4-2-3-5-20(18)22/h2-11,14-15H,12-13H2,1H3,(H,23,26)/b11-10+

InChI Key

OQGYGFPTNPMKAM-ZHACJKMWSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.